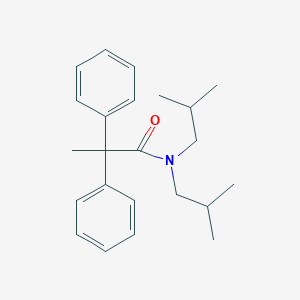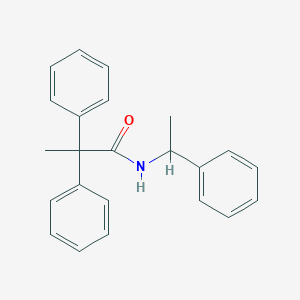![molecular formula C17H12ClFN4OS B286664 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286664.png)
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or WIN 35,428, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to play a crucial role in the regulation of mood, motivation, and reward.
作用机制
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects:
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and decreased anxiety-like behavior. It has also been shown to have potential therapeutic applications in the treatment of conditions such as depression, addiction, and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for the dopamine transporter, its ability to enhance dopamine signaling in the brain, and its potential therapeutic applications. However, some limitations of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are a number of potential future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including further exploration of its therapeutic applications in the treatment of depression, addiction, and Parkinson's disease. Additionally, there is a need for further research on the potential toxicity of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the development of safer and more effective dopamine reuptake inhibitors. Finally, there is a need for more research on the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on other neurotransmitter systems in the brain.
合成方法
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of sodium hydride and DMF, followed by the addition of sulfur and sodium hydroxide to yield the final product.
科学研究应用
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
属性
分子式 |
C17H12ClFN4OS |
|---|---|
分子量 |
374.8 g/mol |
IUPAC 名称 |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4OS/c1-24-11-7-5-10(6-8-11)16-20-21-17-23(16)22-15(25-17)9-12-13(18)3-2-4-14(12)19/h2-8H,9H2,1H3 |
InChI 键 |
NJARTZTZOOFRLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)



![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)